Calcium ionophore I

Overview

Description

Calcium Ionophore I, also known as CA 1001 or ETH 1001, is a Ca2±selective ionophore . Ionophores can selectively change the ionic permeability of a membrane and therefore can be used to mimic the properties of the ion carriers normally found in biological membranes and to study membrane function .

Molecular Structure Analysis

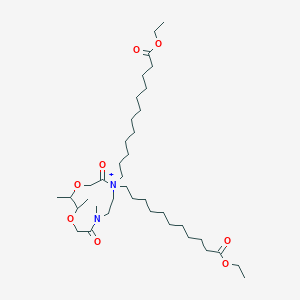

The formal name of Calcium Ionophore I is 13,17R,18R,22-tetramethyl-14,21-dioxo-16,19-dioxa-13,22-diazatetratriacontanedioic acid, 1,34-diethyl ester .Chemical Reactions Analysis

Calcium Ionophore I is a highly selective calcium ionophore, which can form a stable complex with Ca2+ and pass through the cell membrane at will, effectively increasing intracellular Ca2+ levels . It has been reported that calcium ionophore (A23187) can activate oocytes and obtain normal embryos .Scientific Research Applications

Medical Devices

Calcium Ionophore CA 1001: has proven to be a high-quality biochemical due to its high selectivity for calcium ions. This makes it an excellent choice for applications that require the detection of calcium. It is used in medical devices that are designed for calcium detection, as well as in studies involving biological membrane transport .

Infertility Research

The compound has been instrumental in infertility research. It is used to facilitate the fertilization process in in-vitro fertilization (IVF) treatments by inducing acrosome reaction in sperm, which is a crucial step for the sperm to penetrate and fertilize the egg .

Diabetes Studies

In diabetes research, Calcium Ionophore CA 1001 is utilized to study the role of calcium ions in insulin secretion. Since calcium influx is a key step in the release of insulin from pancreatic beta cells, this ionophore is used to mimic physiological conditions and study the mechanisms underlying insulin release .

Neuroscience

Calcium Ionophore I: has been used in neuroscience to determine intracellular and extracellular changes of calcium ions in conditions such as hypoxia and ischemia in the rat brain. This helps in understanding the role of calcium in brain injury and potential therapeutic interventions .

Cell Biology

In cell biology, Eth 1001 is employed to manipulate intracellular calcium levels. This is essential for studying various cellular processes that are regulated by calcium, such as muscle contraction, neurotransmitter release, and cell division .

Environmental Science

This ionophore is also applied in environmental science to detect calcium levels in various ecosystems. Monitoring calcium is important for understanding the health of aquatic environments and the organisms that inhabit them .

Material Science

In material science, Eth 1001 is used to create calcium-selective membranes. These membranes have applications in sensors and filtration systems, where selective ion transport is critical .

Mechanism of Action

Target of Action

Calcium Ionophore I, also known as ETH 1001, is a selective ionophore for biological membranes . Its primary target is calcium ions (Ca2+) . The role of calcium ions is crucial in various cellular processes, including signal transduction, muscle contraction, and cell death.

Mode of Action

ETH 1001 acts as a neutral carrier for Ca2+ . It promotes the flux of Ca2+ across the membranes of intracellular structures . This compound can be used in Ca2±selective microelectrodes for quantitative intracellular measurements of resting Ca2+ activities and slowly changing Ca2+ levels .

Result of Action

ETH 1001 increases the amount of Ca2+ in cells . In Ca2+ loaded IOVs (inside-out vesicles) derived from human red blood cells (RBCs), ETH 1001 promoted Ca2+ flux across RBC membranes . The amount of Ca2+ in cells treated with ETH 1001 was significantly higher than in control cells .

Safety and Hazards

properties

IUPAC Name |

ethyl 12-[[2-[(2R,3R)-3-[2-[(12-ethoxy-12-oxododecyl)-methylamino]-2-oxoethoxy]butan-2-yl]oxyacetyl]-methylamino]dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O8/c1-7-45-37(43)27-23-19-15-11-9-13-17-21-25-29-39(5)35(41)31-47-33(3)34(4)48-32-36(42)40(6)30-26-22-18-14-10-12-16-20-24-28-38(44)46-8-2/h33-34H,7-32H2,1-6H3/t33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAONIOAQZUHPN-KKLWWLSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCN(C)C(=O)COC(C)C(C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCCCCCCCCCN(C)C(=O)CO[C@H](C)[C@@H](C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium ionophore I | |

CAS RN |

58801-34-6 | |

| Record name | (-)-(R,R)-N,N′-Bis[11-(ethoxycarbonyl)undecyl]-N,N′,4,5-tetramethyl-3,6-dioxaoctanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58801-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl [R-(R*,R*)]-13,17,18,22-tetramethyl-14,21-dioxo-16,19-dioxa-13,22-diazatetratriacontanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ETH 1001 facilitate calcium transport across membranes?

A1: ETH 1001 acts as a neutral ionophore, meaning it binds to calcium ions (Ca2+) and shields their charge. This complex then diffuses across the hydrophobic interior of the membrane, effectively transporting Ca2+ down its electrochemical gradient. [, ]

Q2: What are the typical downstream effects of using ETH 1001 in biological systems?

A2: ETH 1001 elevates intracellular Ca2+ levels, triggering various calcium-dependent processes. These can include muscle contraction, neurotransmitter release, enzyme activation, gene expression changes, and even cell death, depending on the cell type and concentration used. [, ]

Q3: What is the molecular formula and weight of ETH 1001?

A3: The molecular formula of ETH 1001 is C40H78N2O6, and its molecular weight is 683.05 g/mol.

Q4: Is there any spectroscopic data available for ETH 1001?

A4: While the provided articles don't include specific spectroscopic data, 1H NMR titration experiments with Ca(SCN)2 suggest that ETH 1001 forms a 1:1 complex with calcium, indicating a "tweezing" mechanism where the ionophore encapsulates the Ca2+ ion. []

Q5: How does the choice of membrane matrix affect ETH 1001-based calcium-selective electrodes?

A5: Studies show that electrode performance varies with the membrane matrix. For instance, polyurethane-based membranes exhibit reduced asymmetry potential shifts compared to poly(vinyl chloride) (PVC) membranes when exposed to protein-containing solutions. [] Silicone rubber (SR) matrices, on the other hand, demonstrate low water uptake, good adhesion, and robust potential responses even at submicromolar concentrations. [, ]

Q6: How do nonionic surfactants influence the performance of ETH 1001-based calcium-selective electrodes?

A6: Nonionic surfactants like Brij 35 and Triton X-100 can decrease the selectivity of ETH 1001-based electrodes for calcium over potassium. This effect is attributed to the surfactant's interaction with both primary and interfering ions within the membrane, impacting the ionophore's binding ability. []

Q7: Does ETH 1001 possess any intrinsic catalytic activity?

A7: ETH 1001 is not known to possess catalytic properties. Its primary function revolves around its ability to bind and transport Ca2+ ions across membranes, facilitating rather than catalyzing biological processes.

Q8: What are some specific research applications where ETH 1001 has been instrumental?

A8: ETH 1001 has been used to:

- Investigate the role of calcium in fertilization and early embryonic development. []

- Study the regulation of ion permeability in blood vessels. []

- Measure intracellular calcium concentrations in various cell types, including muscle fibers and proximal tubule cells. []

- Induce acrosome reaction in sperm cells for in-vitro fertilization studies. []

- Investigate chromosome segregation and recombination in human meiosis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.